molecular formula C17H17N3O4 B12187332 N-(1H-benzimidazol-5-yl)-3,4,5-trimethoxybenzamide

N-(1H-benzimidazol-5-yl)-3,4,5-trimethoxybenzamide

Cat. No.: B12187332
M. Wt: 327.33 g/mol
InChI Key: XFXSTFHBWDQHOV-UHFFFAOYSA-N
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Description

N-(1H-benzimidazol-5-yl)-3,4,5-trimethoxybenzamide is a compound that belongs to the class of benzimidazole derivatives. Benzimidazole is a heterocyclic aromatic organic compound that is known for its wide range of biological activities. The presence of the benzimidazole nucleus in various compounds has been associated with significant pharmacological properties, making it a valuable scaffold in medicinal chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1H-benzimidazol-5-yl)-3,4,5-trimethoxybenzamide typically involves the condensation of 3,4,5-trimethoxybenzoic acid with 1H-benzimidazole-5-amine. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an appropriate solvent such as dichloromethane. The reaction mixture is stirred at room temperature for several hours until the desired product is formed .

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

N-(1H-benzimidazol-5-yl)-3,4,5-trimethoxybenzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzimidazole derivatives with additional oxygen-containing functional groups, while reduction may result in the formation of amine derivatives .

Scientific Research Applications

Mechanism of Action

The mechanism of action of N-(1H-benzimidazol-5-yl)-3,4,5-trimethoxybenzamide involves its interaction with specific molecular targets and pathways. The benzimidazole nucleus allows the compound to bind to various enzymes and receptors, inhibiting their activity. This can lead to the disruption of cellular processes such as DNA replication, protein synthesis, and cell division. The compound’s ability to interact with multiple targets makes it a versatile agent in therapeutic applications .

Comparison with Similar Compounds

Similar Compounds

    Albendazole: An antiparasitic benzimidazole derivative.

    Mebendazole: Another antiparasitic agent with a benzimidazole nucleus.

    Thiabendazole: Used as an antifungal and antiparasitic agent.

    Cyclobendazole: Known for its antimicrobial properties.

Uniqueness

N-(1H-benzimidazol-5-yl)-3,4,5-trimethoxybenzamide stands out due to its unique combination of the benzimidazole nucleus with the trimethoxybenzamide moiety. This structural feature enhances its biological activity and broadens its range of applications compared to other benzimidazole derivatives .

Properties

Molecular Formula

C17H17N3O4

Molecular Weight

327.33 g/mol

IUPAC Name

N-(3H-benzimidazol-5-yl)-3,4,5-trimethoxybenzamide

InChI

InChI=1S/C17H17N3O4/c1-22-14-6-10(7-15(23-2)16(14)24-3)17(21)20-11-4-5-12-13(8-11)19-9-18-12/h4-9H,1-3H3,(H,18,19)(H,20,21)

InChI Key

XFXSTFHBWDQHOV-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)C(=O)NC2=CC3=C(C=C2)N=CN3

Origin of Product

United States

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